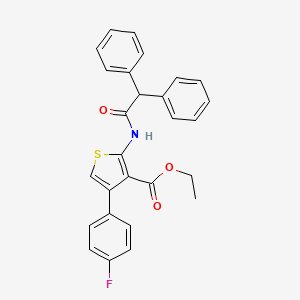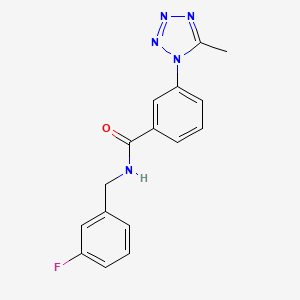![molecular formula C25H20N2O3S2 B12156270 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12156270.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione .
- It belongs to the class of pyrrolidine-2,3-dione derivatives .
- The compound’s structure consists of a benzothiazole ring fused with a pyrrolidine-2,3-dione ring, along with a thiophene substituent.
- Its molecular formula is C22H18N2O2S2 .
Preparation Methods
- Synthetic Routes : The compound can be synthesized through various routes, including condensation reactions or cyclizations involving appropriate precursors.
- Reaction Conditions : Specific conditions depend on the chosen synthetic pathway.
- Industrial Production : While there isn’t a widely established industrial method, research laboratories can produce it on a smaller scale.
Chemical Reactions Analysis
- Reactivity : The compound can undergo oxidation , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the thiol group to a sulfone.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
- Substitution : Halogenation reactions using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) can introduce halogens.
- Major Products : Oxidation yields the sulfone derivative, reduction leads to the corresponding alcohol, and substitution results in halogenated derivatives.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis due to its unique structure.
- Biology : Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
- Medicine : Research on its pharmacological properties, including potential drug development.
- Industry : Limited applications due to its complexity.
Mechanism of Action
- Targets : The compound may interact with specific enzymes, receptors, or cellular pathways.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness : Its benzothiazole-pyrrolidine fusion sets it apart.
- Similar Compounds : Other benzothiazole derivatives, such as thiazole-based compounds , share some features.
Properties
Molecular Formula |
C25H20N2O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O3S2/c1-13-6-8-16(9-7-13)21-19(22(28)17-5-4-10-31-17)23(29)24(30)27(21)25-26-20-15(3)11-14(2)12-18(20)32-25/h4-12,21,29H,1-3H3 |
InChI Key |
FZJCMAKKBVKECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(C=C(C=C4S3)C)C)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12156187.png)
![2-methoxy-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12156204.png)
![2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12156205.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12156216.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12156221.png)
![N-[4-(acetylamino)phenyl]-2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}acetamide](/img/structure/B12156222.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12156224.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12156228.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156231.png)

![2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156249.png)
![N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12156254.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12156277.png)
